
1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione, also known as pentylaminoethylcaffeine, is a synthetic derivative of caffeine that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is similar to that of caffeine, which is a non-selective adenosine receptor antagonist. This compound binds to adenosine receptors in the brain and prevents the binding of adenosine, which is a neurotransmitter that promotes sleep and suppresses arousal. By blocking the action of adenosine, this compound increases the levels of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and arousal.
Biochemical and Physiological Effects:
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity, reduce sleep, and enhance cognitive function and memory. This compound has also been shown to increase heart rate, blood pressure, and respiratory rate, which are typical effects of caffeine. Additionally, this compound has been shown to increase the levels of various hormones, such as cortisol and adrenaline, which are involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione in lab experiments include its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and has a low cost compared to other adenosine receptor antagonists. However, the limitations of using this compound include its non-selective binding to adenosine receptors, which may lead to off-target effects, and its potential toxicity at high doses.
Direcciones Futuras
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in various fields, and future research should focus on the development of new drugs based on this compound. Some future directions include the synthesis of more selective adenosine receptor antagonists based on this compound, the evaluation of the efficacy and safety of this compound in clinical trials, and the exploration of its potential applications in other fields, such as agriculture and food science. Additionally, future research should focus on the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has been synthesized using different methods. One of the most commonly used methods involves the reaction of 1,3-dimethyluric acid with ethyl chloroformate, followed by the addition of pentylamine and subsequent cyclization. Another method involves the reaction of caffeine with ethyl chloroformate and pentylamine in the presence of a base. Both methods have been shown to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in various fields, including pharmacology, neuroscience, and sports science. In pharmacology, this compound has been shown to have a higher affinity for adenosine receptors than caffeine, which makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. In neuroscience, this compound has been shown to enhance cognitive function and memory in animal models, which makes it a potential candidate for the development of new drugs for the treatment of cognitive disorders. In sports science, this compound has been shown to enhance athletic performance by increasing endurance and reducing fatigue.
Propiedades
IUPAC Name |
1-ethyl-3,7-dimethyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-8-9-15-13-16-11-10(17(13)3)12(20)19(6-2)14(21)18(11)4/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDKETKVRBMCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)
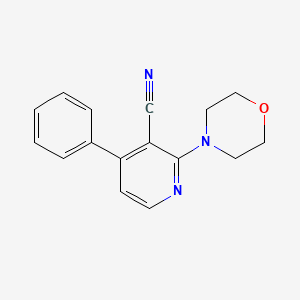
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)

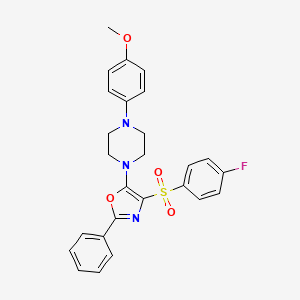
![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)
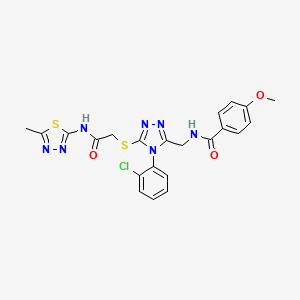
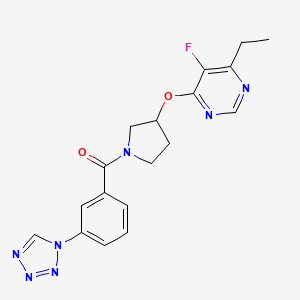

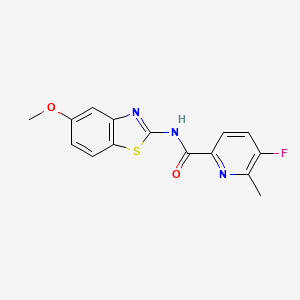
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)
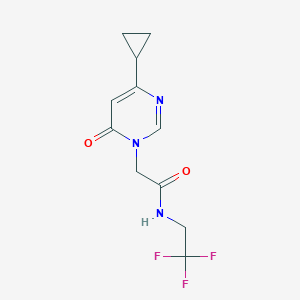
sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)